molecular formula C21H22ClN5O2 B10878359 4-chloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide

4-chloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide

Cat. No.: B10878359
M. Wt: 411.9 g/mol
InChI Key: SKEXKWIWVBRQBU-UHFFFAOYSA-N
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Description

4-chloro-N’-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide: is a complex organic compound with a unique structure. Let’s break down its name:

    4-chloro: Indicates the presence of a chlorine atom at the 4th position on the benzene ring.

    N’: Refers to the nitrogen atom in the hydrazide group.

    {(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}: Describes the fused indole ring system with a hydrazide substituent.

    benzohydrazide: The hydrazide group attached to a benzene ring.

This compound’s intricate structure suggests potential biological activity and applications.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale production typically employs the above synthetic route.
  • Optimization of reaction conditions, solvent choice, and purification methods ensures efficient yield.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation reactions at the indole nitrogen or piperazine nitrogen.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: Chlorine substitution reactions are possible.

    Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles for substitution.

    Major Products: The reduced amine form and substituted derivatives.

Scientific Research Applications

    Medicine: Investigated for potential antitumor, antimicrobial, or antiviral properties.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May find applications in dye synthesis or materials science.

Mechanism of Action

    Targets: Likely interacts with cellular receptors or enzymes due to its structural complexity.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

    Uniqueness: Its fused indole-hydrazide structure sets it apart.

    Similar Compounds: Other hydrazides, indole derivatives, and benzohydrazides.

Remember that this compound’s potential lies in its versatility and structural features Researchers continue to explore its applications across various fields

Properties

Molecular Formula

C21H22ClN5O2

Molecular Weight

411.9 g/mol

IUPAC Name

4-chloro-N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]iminobenzamide

InChI

InChI=1S/C21H22ClN5O2/c1-25-10-12-26(13-11-25)14-27-18-5-3-2-4-17(18)19(21(27)29)23-24-20(28)15-6-8-16(22)9-7-15/h2-9,29H,10-14H2,1H3

InChI Key

SKEXKWIWVBRQBU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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